molecular formula C15H22N2O3S B11265836 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B11265836
M. Wt: 310.4 g/mol
InChI Key: DQENKACZPNFGRK-UHFFFAOYSA-N
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Description

N-(1-BUTYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)ETHANE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BUTYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)ETHANE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and appropriate bases.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of N-(1-BUTYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)ETHANE-1-SULFONAMIDE may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-BUTYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents for substitution reactions can include halides, nucleophiles, and electrophiles, depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxo groups, while reduction reactions may yield hydroxylated quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-BUTYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)ETHANE-1-SULFONAMIDE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonamide group may play a role in binding to active sites or interacting with specific amino acid residues, while the quinoline core may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

N-(1-BUTYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)ETHANE-1-SULFONAMIDE can be compared with other quinoline derivatives and sulfonamide-containing compounds. Similar compounds include:

    Quinoline Derivatives: Compounds such as quinine, chloroquine, and quinacrine, which have been used as antimalarial drugs.

    Sulfonamide-Containing Compounds: Compounds such as sulfanilamide, sulfamethoxazole, and sulfadiazine, which have been used as antibacterial agents.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)ethanesulfonamide

InChI

InChI=1S/C15H22N2O3S/c1-3-5-10-17-14-8-7-13(16-21(19,20)4-2)11-12(14)6-9-15(17)18/h7-8,11,16H,3-6,9-10H2,1-2H3

InChI Key

DQENKACZPNFGRK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC

Origin of Product

United States

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